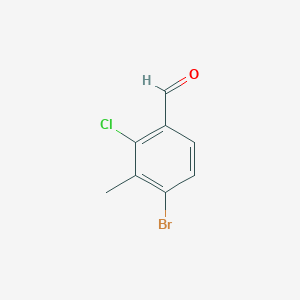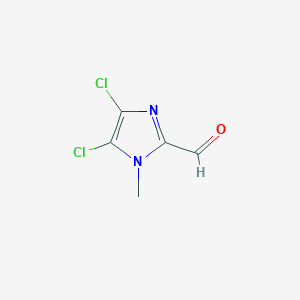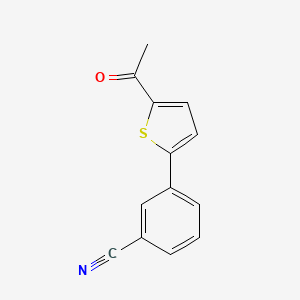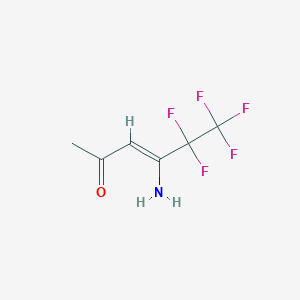
(Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one is an organic compound characterized by the presence of an amino group, a pentafluorinated carbon chain, and a double bond in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor followed by the introduction of the amino group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the desired configuration and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to maintain the Z-configuration and to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s fluorinated chain can interact with biological systems in unique ways, making it a subject of interest in biochemical research. It may be used to study enzyme interactions and metabolic pathways.
Medicine
In medicine, the compound’s potential as a pharmaceutical intermediate is explored. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which (Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated chain can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively.
Comparison with Similar Compounds
Similar Compounds
(E)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one: The E-isomer of the compound, differing in the configuration of the double bond.
4-amino-5,5,6,6,6-pentafluorohexane: A saturated analog without the double bond.
4-amino-5,5,6,6,6-trifluorohex-3-en-2-one: A similar compound with fewer fluorine atoms.
Uniqueness
(Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one is unique due to its specific Z-configuration, which can influence its reactivity and interactions. The presence of five fluorine atoms also imparts distinct electronic properties, making it different from less fluorinated analogs.
Properties
Molecular Formula |
C6H6F5NO |
|---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
(Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one |
InChI |
InChI=1S/C6H6F5NO/c1-3(13)2-4(12)5(7,8)6(9,10)11/h2H,12H2,1H3/b4-2- |
InChI Key |
OAPUOVNTMHHIKR-RQOWECAXSA-N |
Isomeric SMILES |
CC(=O)/C=C(/C(C(F)(F)F)(F)F)\N |
Canonical SMILES |
CC(=O)C=C(C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Chlorophenyl)ethylidene]hydrazine](/img/structure/B13904951.png)
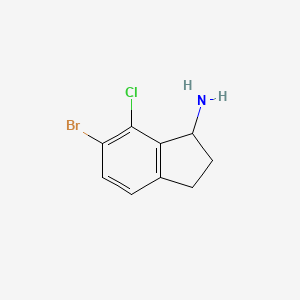
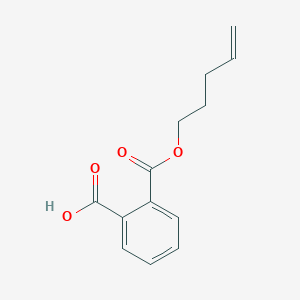

![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)
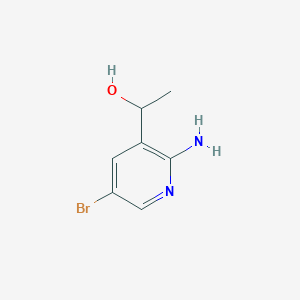

![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
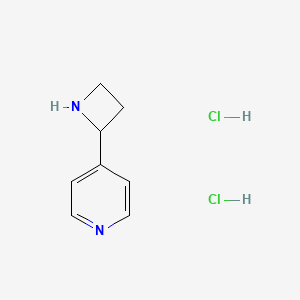
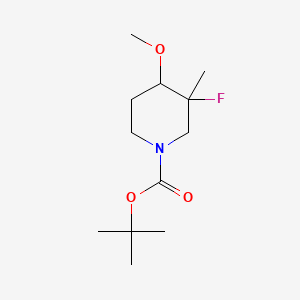
![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)
